molecular formula C10H17ClN4O B13249239 5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride

5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride

Cat. No.: B13249239
M. Wt: 244.72 g/mol
InChI Key: JLFUJYCPZZWLQN-UHFFFAOYSA-N
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Description

The compound 5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride (molecular formula: C₁₁H₁₈ClN₄O) is a substituted piperidinone derivative with a 1-methylimidazole moiety. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmacological and synthetic applications.

Properties

Molecular Formula

C10H17ClN4O

Molecular Weight

244.72 g/mol

IUPAC Name

5-amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one;hydrochloride

InChI

InChI=1S/C10H16N4O.ClH/c1-13-6-12-5-8(13)10-7(11)3-4-9(15)14(10)2;/h5-7,10H,3-4,11H2,1-2H3;1H

InChI Key

JLFUJYCPZZWLQN-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C2C(CCC(=O)N2C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride typically involves the reaction of piperidinone derivatives with imidazole and methylating agents. The process may include steps such as:

    Formation of the Piperidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the amino and methyl groups can be carried out using reagents like methyl iodide and ammonia or amines.

    Imidazole Ring Formation: The imidazole ring can be introduced through condensation reactions involving glyoxal and ammonia or other nitrogen sources.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The imidazole ring can be reduced to form imidazoline derivatives.

    Substitution: The methyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Imidazoline derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the piperidinone core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Imidazole Substitutions

a) rac-(5R,6R)-5-Amino-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one
  • Molecular Formula : C₉H₁₄N₄O
  • Molecular Weight : 194.24 g/mol
  • Key Difference : Stereoisomerism (racemic mixture vs. the target compound’s resolved configuration).
  • Application : Used in chiral synthesis; purity 95% .
b) 5-Amino-1-cyclopropyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one
  • Molecular Formula : C₁₃H₁₉N₄O
  • Molecular Weight : 247.32 g/mol
  • Key Difference : Cyclopropyl substituent at the 1-position instead of methyl.
  • Application : Investigated as a synthetic intermediate; supplied by specialty chemical vendors .
c) 5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one Hydrochloride
  • Molecular Formula : C₁₁H₁₆ClN₂OS
  • Molecular Weight : 272.78 g/mol
  • Key Difference : Thiophene replaces imidazole, altering electronic properties.
  • Application : Part of a broader catalog of bioactive piperidines .

Pharmacologically Relevant Analogues

a) Pilocarpine Derivatives
  • Example: (3S-cis)-3-Ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-2(3H)-furanone.
  • Key Difference: Furanone core vs. piperidinone.
  • Application : Clinically used as a cholinergic agonist (e.g., glaucoma treatment) .
b) Prenyl-Protein Transferase Inhibitors
  • Example: 6-[Amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone.
  • Key Difference: Quinolinone scaffold with imidazole and chlorophenyl groups.
  • Application : Anticancer and anti-inflammatory research .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature Purity (%) Application/Research Use
Target Compound (Hydrochloride) C₁₁H₁₈ClN₄O 272.74 1-Methylimidazole, HCl salt 95 Synthetic intermediate, bioassay
rac-(5R,6R)-Isomer C₉H₁₄N₄O 194.24 Racemic configuration 95 Chiral synthesis
Cyclopropyl Analog C₁₃H₁₉N₄O 247.32 Cyclopropyl group N/A Specialty chemical synthesis
Thiophene Analog (Hydrochloride) C₁₁H₁₆ClN₂OS 272.78 Thiophene ring N/A Bioactive piperidine library
Pilocarpine Derivative C₁₁H₁₆N₂O₂ 208.27 Furanone core N/A Cholinergic agonist (glaucoma)

Research Findings and Trends

  • Stereochemical Impact : The rac-(5R,6R)-isomer () highlights the importance of stereochemistry in bioactivity, as unresolved mixtures may reduce efficacy compared to enantiopure forms.
  • Substituent Effects : Replacement of imidazole with thiophene () or cyclopropyl () alters solubility and target binding, emphasizing the role of heterocycles in drug design.
  • Pharmacological Potential: The target compound’s structural similarity to pilocarpine derivatives () and prenyl-protein transferase inhibitors () suggests unexplored therapeutic avenues, such as neuroprotection or kinase modulation.

Biological Activity

5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant research findings.

The compound's molecular formula is C10H16ClN4OC_{10}H_{16}ClN_{4}O, with a molecular weight of 244.72 g/mol. Its structural features include an imidazole ring and a piperidinone core, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC10H16ClN4O
Molecular Weight244.72 g/mol
IUPAC Name5-amino-1-methyl-6-(3-methylimidazol-4-yl)piperidin-2-one; hydrochloride
CAS Number1492068-91-3

Synthesis

The synthesis of this compound typically involves the reaction of piperidinone derivatives with imidazole and methylating agents under controlled conditions. Key steps include:

  • Formation of the Piperidinone Core : Cyclization of appropriate precursors.
  • Substitution Reactions : Introduction of amino and methyl groups using reagents like methyl iodide.
  • Imidazole Ring Formation : Through condensation reactions involving nitrogen sources.

Biological Mechanisms

The biological activity of 5-amino-1-methyl-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one hydrochloride primarily revolves around its interaction with various biological targets:

Mechanism of Action :

  • The imidazole ring can participate in hydrogen bonding and coordination with metal ions.
  • The piperidinone core interacts with hydrophobic pockets in proteins, modulating their activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its inhibitory effects on cancer cell lines, particularly those deficient in DNA repair mechanisms such as BRCA1/2.

Case Studies :

  • In Vitro Cytotoxicity : The compound demonstrated significant cytotoxic effects against breast cancer cell lines (MDA-MB-436) with an IC50 value of approximately 2.57μM2.57\,\mu M, outperforming standard treatments like Olaparib .
  • Cell Cycle Analysis : Treatment with the compound led to cell cycle arrest at the G2/M phase, indicating its role in disrupting normal cell division .

Apoptosis Induction

The compound has also been shown to induce apoptosis in cancer cells:

  • Early apoptotic cell populations increased significantly upon treatment, demonstrating its potential as a pro-apoptotic agent .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with similar structures:

Compound NameStructure TypeNotable Activity
5-amino-6-methyl-2-benzimidazoloneBenzimidazoleAnticancer
1-methyl-5-amino-1H-imidazole-4-carboxamideImidazoleAnticancer

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